3-Chloropicolinic acid

Overview

Description

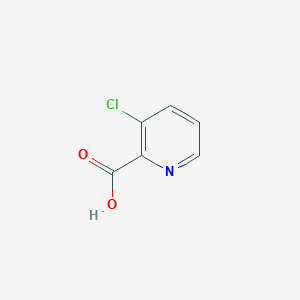

3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid, is a derivative of picolinic acid. It is a pyridine compound with a chlorine atom at the third position and a carboxylic acid group at the second position. This compound is a white to off-white crystalline solid with a melting point of approximately 131 degrees Celsius and a boiling point of 297.6 degrees Celsius . It is soluble in water and has various applications in synthetic organic chemistry and agriculture.

Mechanism of Action

Target of Action

3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid , is a pyridine derivative that has had the carboxylic acid (COOH) group replaced It’s known that picolinic acid, a related compound, has been shown to have a variety of possible impacts on the body when used alone in experimental settings, notably in regards to immune function and antibacterial activity .

Mode of Action

It’s known that picolinic acid’s antiviral activity appears to originate from its cytotoxic effect, which leads to an increase in death of infected cells and a decrease in viral multiplication

Biochemical Pathways

It’s known that picolinic acid can increase interferon- (inf)-dependent nitric oxide synthase (nos) gene expression and promote expression of the macrophage inflammatory proteins (mip), hence boosting macrophage effector activities

Result of Action

This compound, a crystallised solid that is off-white in colour, may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide . .

Action Environment

It’s known that the compound is a white solid that may dissolve in water , suggesting that its action could be influenced by factors such as temperature, pH, and the presence of water.

Biochemical Analysis

Biochemical Properties

3-Chloropicolinic acid is a pyridine derivative that has had the carboxylic acid (COOH) group replaced . It has been used as a substrate in the Mitsunobu reaction as well as the Hammick reaction

Cellular Effects

It is known that it may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide

Molecular Mechanism

It is known that it is produced when 3-chloro-2-dichloromethyl pyridine is hydrolyzed by acid

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropicolinic acid can be synthesized through the hydrolysis of 3-chloro-2-dichloromethyl pyridine. The process involves adding sulfuric, nitric, or phosphoric acid to 3-chloro-2-(trichloromethyl) pyridine and heating the mixture at temperatures ranging from 20 degrees Celsius to 140 degrees Celsius for half an hour to two hours . Another method involves reacting picolinic acid with two to three moles of an alkaline reagent to form 3,5-dichloro-4-hydrazinopicolinic acid, which is then heated and made acidic using a mineral acid to extract this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of readily available and cost-effective raw materials is crucial to make the production economically viable .

Chemical Reactions Analysis

Types of Reactions

3-Chloropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

Oxidation Reactions: Products include oxidized forms of the carboxylic acid group.

Reduction Reactions: Products include reduced forms of the carboxylic acid group.

Scientific Research Applications

3-Chloropicolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxypyridine-2-carboxylic acid

- 4-Chloro-pyridine-2-carboxylic acid

- 5-Bromo-3-methoxypicolinic acid

- 6-Hydroxypyridine-2-carboxylic acid

Uniqueness

3-Chloropicolinic acid is unique due to the presence of a chlorine atom at the third position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly useful in specific synthetic and industrial applications .

Biological Activity

3-Chloropicolinic acid (3-CPA), with the molecular formula C₆H₄ClNO₂ and a molecular weight of 157.56 g/mol, is a chlorinated derivative of picolinic acid. This compound has garnered attention due to its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the biological activity of 3-CPA, supported by recent research findings and case studies.

- Molecular Formula : C₆H₄ClNO₂

- Molecular Weight : 157.56 g/mol

- Melting Point : 131 °C (dec.)

- CAS Number : 57266-69-0

Insecticidal Properties

Recent studies have indicated that 3-CPA exhibits significant insecticidal activity, particularly against mosquito larvae. A study focused on various organic acids, including 3-CPA, demonstrated its effectiveness as a larvicide against Aedes aegypti, a vector for several arboviruses such as dengue and Zika virus. The compound was part of a series that showed promising results in terms of larvicidal efficacy.

| Compound | LC50 (μM) | LC90 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Temephos (Control) | <10.94 | TBD |

The study highlighted that while 3-CPA's exact LC50 and LC90 values were not specified, it was noted to be less toxic than traditional insecticides, suggesting a potential for use in integrated pest management strategies without the associated risks of resistance development seen with conventional insecticides .

Case Study 1: Larvicidal Activity Against Aedes aegypti

A comprehensive study synthesized various derivatives of picolinic acid, including 3-CPA, to evaluate their larvicidal activities. The results indicated that certain structural modifications enhanced biological activity, providing insights into the design of new insecticides based on the picolinic acid framework .

Case Study 2: Safety Profile in Mammals

In toxicity assessments conducted alongside larvicidal evaluations, 3-CPA exhibited low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. Furthermore, in animal models treated with high doses (2000 mg/kg), there were no significant adverse effects observed in vital organs such as the liver and kidneys . This safety profile is critical for considering its application in agricultural settings.

Structure-Activity Relationships (SAR)

The biological activity of 3-CPA can be partially attributed to its structural features. The presence of the chlorine atom at the third position on the pyridine ring enhances its reactivity and potential interactions with biological targets. Studies suggest that modifications at this position can lead to varying degrees of biological efficacy .

Properties

IUPAC Name |

3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMUXJBJCMRWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356458 | |

| Record name | 3-Chloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57266-69-0 | |

| Record name | 3-Chloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.